1-Cyclopentyl-3-methylurea

Description

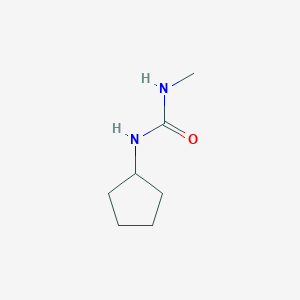

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)9-6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHLFZVUHJUWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310076 | |

| Record name | N-Cyclopentyl-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39804-95-0 | |

| Record name | N-Cyclopentyl-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39804-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 3 Methylurea and Its Analogues

Established Synthetic Pathways for Unsymmetrical Urea (B33335) Derivatives

Traditional methods for synthesizing unsymmetrical ureas have long relied on a set of foundational strategies. These pathways, while effective, often involve hazardous reagents, necessitating the development of safer alternatives.

Classical Coupling Reagent Strategies (e.g., Carbonyldiimidazole)

A common alternative to more hazardous reagents is the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). bohrium.comcommonorganicchemistry.com CDI is a solid, relatively mild, and widely used reagent that facilitates the formation of ureas by activating an amine for subsequent reaction with a second amine. bohrium.comresearchgate.net The process typically involves the reaction of a primary amine with CDI to form a carbamoylimidazole intermediate. This intermediate can then react with a second, different amine to yield the desired unsymmetrical urea. acs.org The order of addition is often crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

While CDI is effective, it is sensitive to moisture. bohrium.com However, studies have shown that the reaction can be successfully carried out "in water," where CDI, despite its instability in water, reacts rapidly with amines at low temperatures to give good yields of the necessary imidazole-N-carboxamide intermediate. bohrium.com This method eliminates the need for anhydrous solvents and inert atmospheres, making the process more environmentally friendly. bohrium.com

Table 1: Examples of Unsymmetrical Urea Synthesis using CDI

| Amine 1 | Amine 2 | Product | Yield | Reference |

| Primary Amine | Secondary Amine | Unsymmetrical Urea | Good | bohrium.com |

| Primary Amine | Phenol | Carbamate | Good | bohrium.com |

| Primary Amine | Thiophenol | Thiocarbamate | Good | bohrium.com |

This interactive table is based on the general reactivity described in the text.

Phosgene-Equivalent-Based Approaches for Urea Formation

The classical and most traditional method for preparing ureas involves the use of phosgene (B1210022) (COCl₂), a highly toxic gas. tandfonline.comrsc.org This method is particularly efficient for symmetrical ureas but can be adapted for unsymmetrical derivatives. tandfonline.com The synthesis typically proceeds by reacting a primary amine with phosgene to form an isocyanate intermediate, which is then reacted with a second amine to give the unsymmetrical urea. tandfonline.com

Due to the extreme toxicity and handling difficulties of phosgene, various safer, solid phosgene substitutes have been developed. rsc.org These "phosgene-equivalents" include triphosgene (B27547) (bis(trichloromethyl) carbonate) and phenyl chloroformate. commonorganicchemistry.comtandfonline.com

Triphosgene: This solid reagent is easier and safer to handle than gaseous phosgene. commonorganicchemistry.com In solution, it decomposes to form three equivalents of phosgene, which then participates in the reaction. youtube.com Generally, one-third of an equivalent of triphosgene is used to replace one equivalent of phosgene. youtube.com

Phenyl Chloroformate: This inexpensive and readily available liquid is another phosgene substitute suitable for large-scale synthesis. tandfonline.com A one-pot procedure involves reacting an amine with phenyl chloroformate to form an intermediate phenyl carbamate, which then reacts with a second amine upon heating to yield the unsymmetrical urea in high purity. tandfonline.com

The use of these equivalents still requires careful handling as toxic phosgene is generated in situ. commonorganicchemistry.com The primary advantage of these methods is the avoidance of storing and handling large quantities of phosgene gas. rsc.org

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, safer, and versatile methods for synthesizing unsymmetrical ureas, moving away from hazardous traditional reagents and embracing modern catalytic systems.

Hypervalent Iodine Reagent Mediated Syntheses

A novel and promising approach for the synthesis of unsymmetrical ureas involves the use of hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PhI(OAc)₂). mdpi.comnih.gov These reagents are attractive due to their low toxicity, ready availability, and ease of handling. organic-chemistry.org This methodology facilitates the coupling of amides and amines under mild conditions, circumventing the need for metal catalysts, high temperatures, and inert atmospheres. mdpi.comnih.gov

The reaction, mediated by PhI(OAc)₂, proceeds by activating a primary amide, which then couples with a primary or secondary amine. mdpi.com This method displays a broad substrate scope and has shown significant potential for the late-stage functionalization of complex molecules in drug discovery. mdpi.comnih.gov The process represents a significant advancement by avoiding the use of toxic transition metal catalysts and harsh reagents. mdpi.com

Table 2: Synthesis of Unsymmetrical Ureas using PhI(OAc)₂

| Amide | Amine | Product | Yield | Reference |

| p-Toluamide | Isopropylamine | 1-Isopropyl-3-(p-tolyl)urea | 68% | mdpi.com |

| p-Toluamide | Propylamine | 1-Propyl-3-(p-tolyl)urea | 65% | mdpi.com |

| p-Toluamide | Butylamine | 1-Butyl-3-(p-tolyl)urea | 58% | mdpi.com |

| p-Toluamide | Adamantylamine | 1-Adamantyl-3-(p-tolyl)urea | 48% | mdpi.com |

This interactive table presents data from a study on hypervalent iodine-mediated urea synthesis. mdpi.com

Metal-Catalyzed Coupling Reactions in Urea Synthesis

Transition metal catalysis has emerged as a powerful tool for constructing C-N bonds, including the urea linkage. These methods often utilize safer and more readily available starting materials.

Palladium-Catalyzed Reactions: Palladium catalysts have been successfully employed for the synthesis of unsymmetrical ureas. One approach involves the cross-coupling of aryl chlorides and triflates with sodium cyanate, which is tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Another strategy is the palladium-catalyzed amidation, coupling aryl halides with various ureas using specialized ligands. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

Ruthenium-Catalyzed Reactions: An innovative method utilizes methanol (B129727) as a C1 source for urea synthesis, catalyzed by a ruthenium pincer complex. acs.org This highly atom-economical reaction involves the dehydrogenative condensation of methanol and amines, producing hydrogen as the sole byproduct without the need for any additives like bases or oxidants. acs.org Unsymmetrical ureas can be successfully obtained through a one-pot, two-step variation of this procedure. acs.org

These metal-catalyzed methods offer significant advantages in terms of substrate scope and functional group tolerance, providing versatile pathways to complex urea derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org

Reductive Alkylation Protocols

Reductive N-alkylation provides another pathway for modifying urea derivatives. A one-pot selective mono-N-alkylation of primary ureas (along with amides and carbamates) has been developed using aldehydes as the alkylating agents. epa.gov The reaction is carried out using a reagent system of trifluoroacetic acid and triethylsilane. epa.gov This method is applicable to both aromatic and aliphatic aldehydes, offering a direct route to introduce alkyl groups onto a urea nitrogen, thereby creating more complex, substituted urea structures. epa.gov

Derivatization and Analogue Synthesis of 1-Cyclopentyl-3-methylurea

The derivatization of this compound allows for the systematic exploration of its chemical space, which is a common strategy in drug discovery to optimize activity, selectivity, and pharmacokinetic properties. Modifications can be targeted at the cyclopentyl ring, the urea core, or by introducing new functional groups like heterocyclic moieties.

Modifying the cyclopentyl ring can influence the molecule's lipophilicity, steric profile, and potential for new interactions with biological targets. Introducing substituents on the cyclopentyl ring can be achieved either by starting with a pre-functionalized cyclopentylamine (B150401) or by direct functionalization of a cyclopentyl-containing urea, although the former is more common.

A variety of substituted cyclopentylamines can be synthesized and then converted into urea analogues. For example, hydroxyl, amino, or carboxylic acid groups could be introduced to enhance polarity and provide handles for further conjugation. The synthesis of chiral cyclopentenones is a well-established field, providing access to a wide range of enantiomerically pure cyclopentane (B165970) derivatives that can serve as precursors. acs.orgnih.gov

For instance, studies on formyl peptide receptor 2 (FPR2) agonists have explored novel agonists based on a cyclopentane urea core, demonstrating that modifications on the cyclic scaffold are critical for biological activity. nih.gov Although these are more complex structures, the principle of modifying the cyclopentane ring to tune biological effect is directly applicable.

The urea moiety itself is a key pharmacophore, acting as a rigid hydrogen bond donor and acceptor. However, its properties can be finely tuned by N-alkylation or by replacing it with a bioisostere.

Further alkylation or arylation of the nitrogen atoms of this compound would result in tri- or tetra-substituted ureas. This modulation alters the hydrogen bonding capacity, as N-substitution removes the N-H hydrogen bond donors. This can impact solubility, crystal packing, and target binding affinity. thieme-connect.de

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. drugdesign.org The urea core can be replaced by other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for the urea/thiourea (B124793) moiety include:

Squaramides: These four-membered rings can form strong hydrogen bonds and have been used as urea replacements. nih.gov

Cyanoguanidines and Aminopyrimidines: These groups have been successfully employed as urea bioisosteres in the development of various therapeutic agents. nih.gov

Heterocycles: Certain heterocyclic rings can mimic the hydrogen bonding pattern of the urea group. For example, an aminopyrimidin-4-one ring was used as a urea bioisostere in CXCR2 antagonists. nih.gov

These modifications can lead to analogues with improved pharmacokinetic profiles, such as enhanced cell permeability or reduced metabolic liability, while retaining the desired biological activity. nih.gov

Incorporating heterocyclic rings is a widely used strategy to introduce structural diversity and modulate the properties of a lead compound. Heterocycles can act as pharmacophores, engage in specific interactions with biological targets, improve solubility, or alter metabolic pathways.

This compound itself has been used as a starting material in the synthesis of more complex heterocyclic systems. For example, it has been reacted with cyanoacetic acid and acetic anhydride (B1165640) to form an intermediate in the synthesis of substituted xanthines, which are a class of heterocyclic compounds with diverse pharmacological activities.

In a broader context, urea derivatives are frequently used as building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.net For example, ureas can be condensed with 1,3-dicarbonyl compounds in reactions like the Biginelli reaction to form dihydropyrimidinones. By analogy, this compound could potentially be used in similar cyclocondensation reactions to generate novel heterocyclic structures containing the cyclopentyl and methyl substituents.

Furthermore, a heterocyclic ring can be appended to the core structure. For instance, instead of a methyl group, a heterocyclic amine (e.g., aminopyridine, aminothiazole) could be used in the synthesis to generate analogues where the methyl group is replaced by a heterocycle. This approach is common in the design of kinase inhibitors and other targeted therapies.

Late-Stage Functionalization Techniques Applied to Urea Scaffolds

Late-stage functionalization (LSF) has emerged as a powerful strategy in chemical synthesis, enabling the modification of complex molecules at a late point in their synthetic sequence. This approach is particularly valuable in medicinal chemistry and materials science, as it allows for the rapid diversification of lead compounds and the fine-tuning of molecular properties without the need for de novo synthesis. acs.org For urea scaffolds, such as that found in this compound and its analogues, LSF techniques provide a means to introduce new functional groups, thereby altering their biological activity, solubility, or material characteristics. mdpi.com These methods often target otherwise inert C-H bonds or leverage existing functional handles for further elaboration. acs.org

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) is a subset of late-stage functionalization where a pre-formed molecular scaffold or material is chemically altered. This strategy is highly efficient for creating libraries of analogues from a common intermediate or for functionalizing materials without disrupting their underlying architecture.

In the context of materials science, PSM has been effectively used to create functionally diverse urea-derived metal-organic frameworks (MOFs). rsc.org For instance, an amino-functionalized MOF can be treated with various isocyanates to install different urea groups onto the framework's organic linkers. researchgate.net This approach yields new materials with tailored properties, such as enhanced catalytic activity for Friedel-Crafts alkylation reactions or record-breaking adsorption capacities for gases like sulfur dioxide. rsc.orgresearchgate.net

For discrete molecules analogous to this compound, PSM can involve several chemical transformations. The urea moiety itself contains N-H bonds that can be involved in further reactions, although their reactivity is often focused on their hydrogen-bonding capabilities. More commonly, LSF targets the substituents attached to the urea nitrogen atoms. Methodologies for C-H functionalization, often mediated by transition metals, can selectively activate and replace hydrogen atoms on the cyclopentyl or methyl groups with other functionalities. acs.org This allows for the introduction of diverse chemical groups that can modulate the molecule's properties. Another strategy involves the Hofmann rearrangement of primary amides to generate an isocyanate in situ, which can then be trapped by an amine to form a new, more complex urea derivative. mdpi.comorganic-chemistry.org

Table 1: Post-Synthetic Modification Strategies for Urea Scaffolds| Modification Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Modification of MOFs | Conversion of amino groups on MOF linkers into urea functionalities using isocyanates. | Creation of heterogeneous catalysts and materials with high gas sorption capacity. | rsc.orgresearchgate.net |

| Hofmann Rearrangement | In situ generation of an isocyanate from a primary amide, followed by reaction with an amine to form a new urea derivative. | Synthesis of unsymmetrical ureas for bioactive compound libraries. | mdpi.comorganic-chemistry.org |

| Transition Metal-Mediated C-H Functionalization | Direct conversion of C-H bonds on alkyl or aryl substituents into new C-C or C-heteroatom bonds. | Diversification of drug-like molecules to explore structure-activity relationships. | acs.org |

| N-Alkylation/Arylation | Direct functionalization of the N-H bond of a urea, although less common and often requires specific conditions. | Synthesis of trisubstituted ureas. | nih.gov |

Integration into Complex Molecular Architectures

The urea functional group is a cornerstone in the construction of complex molecular architectures due to its unique structural and electronic properties. The planar geometry and the presence of two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) make the urea moiety an exceptional building block for creating predictable and robust intermolecular interactions. researchgate.net

In supramolecular chemistry, these hydrogen-bonding capabilities are exploited to assemble molecules into higher-order structures. mdpi.com Urea derivatives can form self-assembling supramolecular polymers, stimuli-responsive gels, and molecular capsules through a network of directional hydrogen bonds. researchgate.netmdpi.com The strength and directionality of these bonds allow for the programmed assembly of intricate and functional supramolecular systems.

In medicinal chemistry, the urea scaffold is a prevalent feature in a wide range of clinically approved drugs. nih.govnih.gov Its ability to form multiple stable hydrogen bonds allows it to act as a critical hinge or anchor, binding with high affinity to target proteins and receptors. nih.gov For example, diaryl urea compounds like Sorafenib and Regorafenib are potent kinase inhibitors used in cancer therapy, where the urea moiety is essential for binding to the enzyme's active site. nih.gov The synthesis of these complex molecules often involves the condensation of an appropriate isocyanate with an amine, thereby integrating the urea functional group into the final architecture. wikipedia.org

Furthermore, the urea group can be incorporated into larger covalent structures to impart specific conformational properties. Oligomeric aromatic ureas can adopt stable, folded helical structures, known as foldamers, which can mimic the secondary structures of peptides and have applications in creating novel functional molecules. nih.gov The integration of urea functionalities is also central to the development of organocatalysts, where the hydrogen-bonding ability is harnessed to activate substrates and control reaction stereochemistry.

Table 2: Examples of Complex Architectures Incorporating Urea Moieties| Architecture Type | Role of Urea Moiety | Example | Reference |

|---|---|---|---|

| Supramolecular Polymers | Forms strong, directional hydrogen bonds that drive the self-assembly of monomer units into long chains. | Ureido-pyrimidinone (UPy) based materials. | mdpi.com |

| Bioactive Molecules | Acts as a key pharmacophore for binding to biological targets through hydrogen bonding. | Sorafenib (VEGFR-2 inhibitor). | nih.gov |

| Metal-Coordination Complexes | Urea molecules act as ligands, coordinating to metal centers through the carbonyl oxygen to form 3D networks. | Hexakis(urea)cobalt(II) complexes. | nih.gov |

| Foldamers | Induces specific folded conformations (e.g., helices) in oligomeric structures. | Oligomeric aromatic ureas. | nih.gov |

Mentioned Compounds

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopentyl 3 Methylurea Analogues

Impact of Structural Modifications on Biological Activities

The biological activity of 1-Cyclopentyl-3-methylurea analogues can be significantly altered by modifying different parts of the molecule. Structure-activity relationship (SAR) studies help in understanding how these changes affect the compound's efficacy and selectivity.

Influence of Cyclopentyl Ring Modifications

Modifications to the cyclopentyl ring, a key feature of this compound, have a profound impact on the biological activity of its analogues. The size and substitution of this cycloalkyl group are critical factors in the interaction of these compounds with their biological targets.

Research on various urea (B33335) derivatives has shown that the nature of the cycloalkyl group is a determining factor for their biological efficacy. For instance, in a series of urea compounds tested for anti-tuberculosis activity, the replacement of a bulky adamantyl group with a cyclopentyl group led to a considerable decrease in activity nih.gov. This suggests that for certain biological targets, a larger and more sterically demanding group than cyclopentyl is preferred.

Conversely, in other contexts, a smaller cycloalkane may be more favorable. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, a smaller cycloalkane substituent generally led to better inhibitory activity, with cyclopropyl (B3062369) substitution showing greater potency than cyclopentyl substitution nih.gov. This highlights that the optimal size of the cycloalkyl ring is highly dependent on the specific biological target.

Table 1: Impact of Cyclopentyl Ring Modifications on Biological Activity

| Compound/Analogue | Modification | Observed Biological Effect |

| Adamantyl Urea Analogue | Replacement of cyclopentyl with adamantyl | Increased anti-tuberculosis activity nih.gov |

| Cyclooctyl Urea Analogue | Replacement of cyclopentyl with cyclooctyl | Minimal decrease in anti-tuberculosis activity compared to adamantyl nih.gov |

| Cyclohexyl Urea Analogue | Replacement of cyclopentyl with cyclohexyl | Considerably decreased anti-tuberculosis activity nih.gov |

| Cyclopropyl Pyrimidine Analogue | Replacement of cyclopentyl with cyclopropyl | Increased inhibitory activity nih.gov |

Effects of Methyl Group Variations

Variations of the methyl group in this compound analogues play a crucial role in determining their biological activity. The size and nature of the alkyl substituent on the urea nitrogen can influence the compound's conformation, solubility, and interactions with target molecules.

Studies on urea derivatives have demonstrated that N-methylation can significantly impact biological outcomes. For example, in a series of compounds developed as anti-tuberculosis agents, mono-N-methylation of the urea moiety resulted in a notable decrease in activity nih.gov. This suggests that for this particular biological target, the presence of a hydrogen atom on the nitrogen is important for activity, possibly for hydrogen bonding interactions.

The introduction of a methyl group can also lead to stereochemical changes, forcing a switch from a transoid to a bis-cis conformation in N,N'-dimethyl-N,N'-diphenylureas researchgate.net. This conformational shift can dramatically alter how the molecule presents itself to its biological target. Furthermore, N-methylation can disrupt planar conformations due to steric clashes, which can lead to increased solubility, as was observed for N-methyl-N-1-naphthyl urea researchgate.net.

The length and branching of the alkyl chain also have a significant effect. In one study, an n-propyl substituted analogue exhibited better inhibitory activity than an n-hexyl substituted analogue, while a bulky t-butyl group reduced activity nih.gov. This indicates that there is an optimal size and shape for the alkyl group to achieve maximal biological effect.

Table 2: Effects of Methyl Group Variations on Biological Activity

| Modification | Observed Biological Effect | Reference Compound |

| Mono-N-methylation of urea | Similar decrease in anti-tuberculosis activity | Unmodified urea nih.gov |

| Di-N-methylation of urea | Greater decrease in anti-tuberculosis activity | Unmodified urea nih.gov |

| n-Propyl substitution | Better inhibitory activity | n-Hexyl substituted analogue nih.gov |

| t-Butyl substitution | Reduced inhibitory activity | n-Propyl substituted analogue nih.gov |

Role of Heterocyclic Components on Activity and Selectivity

The incorporation of heterocyclic components into the structure of this compound analogues can significantly influence their biological activity and selectivity. Heterocyclic rings introduce a range of electronic and steric properties that can enhance binding to biological targets and modulate the pharmacological profile of the compounds.

Urea derivatives containing heterocyclic moieties have been extensively studied and have shown a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects mdpi.comnih.gov. The nature of the heterocyclic ring is a key determinant of the type and potency of the biological activity observed.

For example, the introduction of a benzothiazole (B30560) ring into urea and thiourea (B124793) derivatives has been shown to yield compounds with significant biological activities nih.gov. Similarly, pyrazole-containing ureas have been investigated as potential anticancer and anti-inflammatory agents nih.gov. The nitrogen atoms in these heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating stronger interactions with target proteins.

Furthermore, the position and type of substituent on the heterocyclic ring can fine-tune the activity and selectivity. In a series of N-alkyl substituted urea derivatives, those bearing a morpholine (B109124) moiety showed better antimicrobial activities than those with a diethylamine (B46881) moiety mdpi.com. The presence of a fluoro substituent on a phenyl ring attached to the urea core also demonstrated potent antimicrobial activity mdpi.com.

The introduction of heterocyclic rings can also impact the selectivity of the compounds. For instance, in the development of kinase inhibitors, incorporating specific heterocyclic scaffolds can lead to inhibitors that are highly selective for a particular kinase, thereby reducing off-target effects nih.gov.

Table 3: Influence of Heterocyclic Components on Biological Activity

| Heterocyclic Moiety | Observed Biological Activity |

| Morpholine | Enhanced antimicrobial activity mdpi.com |

| Benzothiazole | Varied biological activities including antitumor and antimicrobial nih.gov |

| Pyrazole | Anticancer and anti-inflammatory properties nih.gov |

| 1,2,4-Triazole | Antifungal and larvicidal activity mdpi.com |

| Quinoxaline | Inhibition of NFκB activity in pancreatic cancer therapy nih.gov |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape of this compound analogues is a critical determinant of their biological activity. Conformational analysis provides insight into the preferred shapes of these molecules and how they interact with their biological targets.

Stereoisomeric and Rotational Preferences

The biological activity of chiral compounds is often highly dependent on their stereochemistry, with different stereoisomers exhibiting distinct pharmacological profiles michberk.comnih.gov. For analogues of this compound that contain chiral centers, the spatial arrangement of substituents can significantly affect their binding to target proteins.

Substituted ureas can exist in different conformations due to rotation around the C-N bonds of the urea moiety. These are typically classified as trans-trans, cis-trans, trans-cis, or cis-cis, based on the orientation of the substituents on the nitrogen atoms relative to each other researchgate.net. The preferred conformation is influenced by the nature of the substituents.

A systematic study of N-aryl-N'-cyclopentyl ureas revealed that the methylation pattern significantly affects the conformational preference researchgate.net. For instance, N-phenyl-N'-cyclopentyl urea can adopt both the trans-trans and cis-trans conformations with similar energy. The presence of a methyl group can shift this equilibrium.

The rotation around the C-N bonds in urea derivatives is hindered, with energy barriers typically in the range of 8 to 10 kcal/mol nih.gov. This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, which can be observed by techniques such as NMR spectroscopy nih.govmdpi.com. The specific rotational barriers are influenced by the substituents on the urea nitrogens. For example, the maximum rotational barriers for methyl, ethyl, and isopropyl groups in alkylureas have been predicted to be 0.9, 6.2, and 6.0 kcal/mol, respectively nih.gov.

The solvent can also play a role in determining the preferred conformation. In a study of N,N,N'-trimethylurea, the rotational barrier was found to increase in the presence of hydrogen-bonding solvents nih.gov.

Table 4: Predicted Rotational Barriers for Alkylureas

| Alkyl Group | Maximum Rotational Barrier (kcal/mol) |

| Methyl | 0.9 nih.gov |

| Ethyl | 6.2 nih.gov |

| Isopropyl | 6.0 nih.gov |

| tert-Butyl | 4.6 nih.gov |

Intramolecular Interactions (e.g., Hydrogen Bonding) and Their Impact on Conformation

Intramolecular interactions, particularly hydrogen bonding, play a crucial role in determining the preferred conformation of this compound analogues mdpi.com. These non-covalent interactions can stabilize specific three-dimensional structures, which in turn influences how the molecule interacts with its biological target.

In the case of urea derivatives, intramolecular hydrogen bonds can form between the N-H group of the urea and a suitable acceptor atom within the same molecule. This can have a significant impact on the conformational equilibrium. For example, in N-phenyl-N'-cyclopentyl urea, the cis-trans conformation can be significantly stabilized by the presence of an internal hydrogen bond to the N'-hydrogen researchgate.net. This type of interaction can lock the molecule into a more rigid conformation, which may be favorable for binding to a specific protein.

The formation of intramolecular hydrogen bonds is also influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonds are more likely to form, whereas in polar, hydrogen-bonding solvents, there will be competition between intramolecular and intermolecular hydrogen bonds with the solvent molecules nih.govrsc.org.

Computational studies, in combination with experimental techniques like NMR, are powerful tools for analyzing these weak intramolecular interactions and understanding their impact on conformation mdpi.com. The presence of intramolecular hydrogen bonds can lead to the formation of planar tricyclic structures in more complex heterocyclic systems, which can result in enhanced thermal stability and reduced sensitivity to external stimuli nih.gov.

The interplay between intramolecular hydrogen bonds and other non-covalent interactions can also be a factor. For instance, the presence of an intramolecular hydrogen bond can influence the strength of other interactions within the molecule, leading to cooperative effects that further stabilize a particular conformation mdpi.com.

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. mdpi.com For urea derivatives containing chiral centers, different stereoisomers can exhibit significant variations in potency and selectivity due to the specific spatial orientation required for optimal interaction with their biological targets.

Diastereomeric and Enantiomeric Activity Differences

Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a chiral drug can have distinct pharmacological profiles. masterorganicchemistry.com The biological activity of chiral urea derivatives often resides in a single stereoisomer, while the others may be less active or inactive.

Research on analogues demonstrates this principle clearly. In a study of the chiral natural product derivative 3-Br-acivicin, which contains a cyclic core and functional groups amenable to SAR comparison with urea derivatives, only the natural (5S, αS) isomers showed potent antiplasmodial activity. mdpi.com The corresponding enantiomer was approximately 10-fold less potent, and the diastereomers were found to be inactive, highlighting a stark difference in biological response based on stereochemical configuration. mdpi.com Similarly, the hepatitis C virus (HCV) protease inhibitor Boceprevir is a diastereomeric mixture, indicating that different stereochemical configurations at its cyclobutylmethyl functionality can be prepared and may exhibit differential activity. nih.gov

These findings underscore that for analogues of this compound, the introduction of chiral centers, for instance by substitution on the cyclopentyl ring, would likely lead to stereoisomers with significantly different biological potencies.

Table 1: Example of Stereoisomer Activity Differences in Chiral Compounds Illustrative data from a study on 3-Br-acivicin methyl ester derivatives against P. falciparum strains, demonstrating the impact of stereochemistry on biological activity.

| Compound Isomer | Stereochemistry | Activity (IC₅₀ against D10 strain) | Activity (IC₅₀ against W2 strain) |

| 2a | (5S, αS) - Natural | 0.44 µM | 0.54 µM |

| 2d | (5R, αR) - Enantiomer | 4.0 µM | 5.2 µM |

| 2b | (5R, αS) - Diastereomer | > 15 µM | > 15 µM |

| 2c | (5S, αR) - Diastereomer | > 15 µM | > 15 µM |

Source: Adapted from research on 3-Br-acivicin derivatives to illustrate stereochemical effects. mdpi.com

Stereochemical Influence on Target Binding

The specific three-dimensional structure of a molecule is critical for its ability to bind to the active site of a protein or receptor. The urea functionality is particularly important for its role as both a hydrogen bond donor and acceptor, forming key interactions with target residues. nih.gov The spatial orientation of the substituents on the urea nitrogens, such as the cyclopentyl and methyl groups, dictates how effectively the molecule can fit into a binding pocket and establish these crucial interactions.

Molecular modeling studies have shed light on the structural and stereochemical requirements for efficient target interaction. mdpi.com For urea-based inhibitors, docking analyses consistently show that the urea moiety mimics interactions of natural ligands, often forming hydrogen bonds with the protein backbone. nih.gov For example, in HIV-1 protease inhibitors, the urea functionality was designed to mimic a flap ligand. nih.gov

Physicochemical Property Modulation in SAR Development for Urea Derivatives

Lipophilicity (LogD/cLogP) and its Role in Biological Contexts

Lipophilicity, commonly measured as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH, is a crucial parameter in drug design. acdlabs.comnih.gov It influences a drug's solubility, absorption, membrane permeability, distribution, and potential for non-specific toxicity. nih.govuniroma1.it

The concept of Lipophilic Efficiency (LiPE), which relates potency (pIC₅₀) to lipophilicity (LogP), is a useful metric for evaluating the quality of drug candidates. uniroma1.it Compounds with a high LiPE are considered more desirable as they achieve high potency without excessive lipophilicity. uniroma1.it

Table 2: Lipophilicity and Activity Relationship in Urea Analogues Illustrative data showing how calculated LogP (cLogP) can correlate with biological activity in a series of hypothetical analogues.

| Compound | R1 Group | R2 Group | cLogP | Biological Activity (IC₅₀) |

| Analogue A | Cyclopentyl | Methyl | 2.1 | 500 nM |

| Analogue B | Cyclohexyl | Methyl | 2.6 | 250 nM |

| Analogue C | Cyclopentyl | Ethyl | 2.5 | 300 nM |

| Analogue D | Phenyl | Methyl | 2.4 | 400 nM |

| Analogue E | Adamantyl | Phenyl | 4.5 | 50 nM |

Source: This table is illustrative, based on general SAR principles for urea derivatives. nih.gov

Modulation of Molecular Flexibility

A systematic study on N-aryl-N'-cyclopentyl ureas revealed that methylation patterns have a profound effect on conformational preference. researchgate.net Notably, N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy. The cis-trans conformation can be significantly stabilized by the formation of an internal hydrogen bond. researchgate.net This highlights how subtle structural changes can alter the conformational landscape of the molecule, which in turn affects its ability to bind to a target. Modifying the flexibility of urea derivatives is a key strategy in drug design to lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating the SAR of novel compounds. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how chemical structure translates into biological activity. nih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For urea derivatives, QSAR studies have successfully identified key molecular descriptors that influence their potency. These descriptors often include parameters related to size, shape, aromaticity, polarizability, and hydrophobicity. nih.govsphinxsai.com

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov Docking studies of urea derivatives have been instrumental in understanding their binding modes. nih.govresearcher.life These studies frequently reveal the critical role of the urea moiety in forming hydrogen bonds with amino acid residues in the active site of the target enzyme or receptor. nih.govnih.gov For instance, docking analyses have guided the design of potent urea-based inhibitors for targets such as urease and various kinases. nih.govresearcher.life By visualizing these interactions, medicinal chemists can make rational modifications to the lead structure, such as this compound, to enhance binding and improve activity. Molecular dynamics simulations can further be used to assess the stability of these predicted binding poses over time. researchgate.net

Biological Activity and Mechanistic Insights for 1 Cyclopentyl 3 Methylurea Analogues in Vitro and Mechanistic Focus

Enzyme Inhibition and Activation Mechanisms

Kinase Inhibition Studies

The urea (B33335) moiety is a significant structural feature in a number of kinase inhibitors, facilitating hydrogen bond interactions within the catalytic cleft of the kinase. researchgate.net While specific studies on 1-Cyclopentyl-3-methylurea analogues as kinase inhibitors are not extensively detailed in the reviewed literature, the broader class of urea derivatives has been investigated for its potential to inhibit various kinases. The general mechanism involves the urea functional group acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for the inhibitory activity of many urea-based kinase inhibitors. researchgate.net

Table 1: Hypothetical Kinase Inhibition Data for this compound Analogues

| Compound | Target Kinase | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| Analogue A | Kinase X | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific inhibitory data for this compound analogues against kinases were not found in the reviewed literature.

Cyclophilin Inhibition Pathways

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and cellular signaling. frontiersin.org Inhibition of cyclophilins, particularly Cyclophilin A (CypA), is a therapeutic strategy for various diseases. The mechanism of inhibition typically involves the binding of small molecules to the hydrophobic active site of the enzyme, thereby preventing the binding of its natural peptide substrates. nih.gov

While direct studies on this compound analogues as cyclophilin inhibitors are not prominent, the structural features of a cyclopentyl group and a urea moiety could potentially interact with the active site of cyclophilins. The hydrophobic cyclopentyl group could occupy the hydrophobic pocket that normally accommodates the proline residue of the substrate, while the urea group could form hydrogen bonds with active site residues.

Table 2: Hypothetical Cyclophilin Inhibition Data for this compound Analogues

| Compound | Cyclophilin Isoform | IC50 (µM) | Binding Affinity (Kd, µM) |

|---|---|---|---|

| Analogue C | CypA | Data not available | Data not available |

Glucokinase Activation Modalities

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its allosteric activation is a therapeutic target for type 2 diabetes. acs.orgnih.gov An analogue of this compound, specifically (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, has been identified as a potent, hepatoselective glucokinase activator. acs.orgnih.govresearchgate.net

These activators bind to an allosteric site on the glucokinase enzyme, distinct from the glucose binding site. acs.org This binding event induces a conformational change in the enzyme that increases its affinity for glucose, thereby enhancing the rate of glucose phosphorylation. acs.org The hepatoselectivity of these activators is achieved by designing them to be substrates for organic anion transporting polypeptides (OATPs), which are highly expressed in the liver. This targeted delivery minimizes the risk of hypoglycemia that can be associated with systemic glucokinase activation. acs.orgnih.gov

Table 3: Glucokinase Activation Data for a this compound Analogue

| Compound | Target | EC50 (nM) | Fold Activation |

|---|

Diacylglycerol Acyltransferase (DGAT1) Inhibition Mechanisms

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. patsnap.com Inhibition of DGAT1 is a potential strategy for the treatment of metabolic diseases. nih.gov The mechanism of DGAT1 inhibition by small molecules often involves competition with the acyl-CoA substrate for binding to the enzyme. nih.govnih.gov

While specific data for this compound analogues is not available, compounds with amide or urea functionalities have been explored as DGAT1 inhibitors. These functional groups can form key hydrogen bonding interactions within the acyl-CoA binding tunnel of the enzyme. nih.gov The inhibitory mechanism can involve blocking the entry of the fatty acyl-CoA substrate into the catalytic site. nih.gov

Table 4: Hypothetical DGAT1 Inhibition Data for this compound Analogues

| Compound | DGAT1 Inhibition | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Analogue E | Human DGAT1 | Data not available | Data not available |

Smoothened (Smo) Antagonism and Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. ajosr.org The G protein-coupled receptor-like protein Smoothened (Smo) is a key component of this pathway. pnas.org Small molecule antagonists of Smo can inhibit the Hh pathway by binding directly to the Smo protein, often within its seven-transmembrane domain. pnas.orgnih.gov This binding prevents the conformational changes required for Smo activation and downstream signaling. nih.gov

Although no specific this compound analogues have been identified as Smo antagonists in the reviewed literature, the general structural features of small molecule Smo inhibitors often include heterocyclic systems and lipophilic groups that can interact with the transmembrane helices of the receptor.

Table 5: Hypothetical Smoothened Antagonism Data for this compound Analogues

| Compound | Smo Binding Affinity (Ki, nM) | Hh Pathway Inhibition (IC50, nM) |

|---|---|---|

| Analogue G | Data not available | Data not available |

Receptor Modulation and Allosteric Interactions

Allosteric modulation refers to the regulation of a receptor or enzyme by a molecule binding to a site other than the primary (orthosteric) binding site. nih.gov This type of interaction can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the affinity and/or efficacy of the endogenous ligand.

As discussed in section 5.1.3, analogues of this compound have been shown to act as positive allosteric modulators of glucokinase. acs.org This mechanism allows for a fine-tuning of enzyme activity in response to physiological glucose levels.

In the context of G protein-coupled receptors like Smoothened, allosteric modulators can offer advantages in terms of selectivity and safety compared to orthosteric ligands. A potential allosteric modulator of Smo would bind to a topographically distinct site from the endogenous ligand (or other known orthosteric modulators) and influence the receptor's conformation and signaling activity. While there is no direct evidence of this compound analogues acting as allosteric modulators of Smoothened, this remains a plausible mechanism of action for novel small molecules targeting this receptor.

Allosteric Site Binding Mechanisms

The binding of an allosteric modulator to a muscarinic receptor can induce conformational changes that affect the orthosteric binding site, thereby influencing the binding of acetylcholine (B1216132). nih.gov The mechanism of this allosteric interaction can be complex, with modulators affecting both the association and dissociation rates of the primary ligand. sci-hub.se Studies on various allosteric modulators have identified key amino acid residues within the extracellular loops and transmembrane domains of muscarinic receptors that are crucial for their binding and modulatory effects. nih.gov

For this compound analogues, the binding mechanism would involve the formation of a ternary complex, consisting of the receptor, the allosteric modulator, and the orthosteric ligand (acetylcholine). sci-hub.se The urea functional group is capable of forming hydrogen bonds, while the cyclopentyl group provides a hydrophobic component, both of which could contribute to the binding affinity and specificity for an allosteric pocket on the receptor. The precise nature of these interactions would dictate the degree of positive or negative cooperativity with the orthosteric ligand.

Protein-Ligand Binding Kinetics and Thermodynamics

The interaction between a ligand and a protein can be characterized by its kinetics (the rates of association and dissociation) and its thermodynamics (the energy changes associated with binding).

Surface Plasmon Resonance (SPR) Studies

This technique can provide valuable data on the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.

Table 1: Representative Data Obtainable from SPR Analysis

| Parameter | Description | Sample Value |

|---|---|---|

| kₐ (M⁻¹s⁻¹) | Association rate constant | 1 x 10⁵ |

| kₔ (s⁻¹) | Dissociation rate constant | 1 x 10⁻³ |

| Kₗ (nM) | Equilibrium dissociation constant | 10 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues were not found in the reviewed sources.

Isothermal Titration Calorimetry (ITC) Measurements

Isothermal Titration Calorimetry (ITC) is another important biophysical technique that directly measures the heat changes associated with a binding event. mdpi.com This allows for the determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.

An ITC experiment involves titrating a solution of the ligand (e.g., a this compound analogue) into a solution containing the protein (e.g., a muscarinic receptor subtype) and measuring the heat evolved or absorbed. This provides a complete thermodynamic profile of the interaction.

Table 2: Representative Thermodynamic Parameters from ITC Measurements

| Parameter | Description | Sample Value |

|---|---|---|

| Kₐ (M⁻¹) | Binding constant | 1 x 10⁷ |

| ΔH (kcal/mol) | Enthalpy change | -5 |

| ΔG (kcal/mol) | Gibbs free energy change | -9.55 |

| TΔS (kcal/mol) | Entropy change | 4.55 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues were not found in the reviewed sources.

Cellular Pathway Perturbation Studies (In Vitro)

The binding of an agonist to muscarinic receptors, particularly the M1, M3, and M5 subtypes, initiates intracellular signaling cascades. nih.gov

Effects on Intracellular Signaling Cascades (e.g., phosphoinositide hydrolysis)

The M1, M3, and M5 muscarinic receptors are coupled to G proteins of the Gq/11 family. nih.gov Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.gov IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. The measurement of inositol phosphate (B84403) accumulation is a common method to assess the functional activity of these receptor subtypes.

A positive allosteric modulator like a this compound analogue would be expected to enhance the acetylcholine-induced phosphoinositide hydrolysis. This potentiation would be observed as an increase in the production of inositol phosphates in the presence of both acetylcholine and the allosteric modulator, compared to acetylcholine alone. While direct experimental evidence for the effect of this compound analogues on this pathway is lacking in the available literature, this remains a key area for functional characterization. For instance, studies on other muscarinic agonists have shown a concentration-dependent increase in inositol phosphate levels. nih.gov

Impact on Lipid Metabolism in Cellular Models

Detailed studies specifically investigating the impact of this compound or its close analogues on lipid metabolism in cellular models were not identified in the reviewed scientific literature. General research has shown that various chemical compounds and regulatory peptides can influence lipid metabolism by affecting plasma levels of fatty acids, cholesterol, and triglycerides in experimental models. nih.gov However, data directly linking cyclopentyl-urea derivatives to these pathways is not currently available.

Target Identification and Validation Strategies Using Urea Scaffolds

The urea scaffold is a versatile and valuable tool in strategies for identifying and validating new biological targets for drug discovery. nih.govmdpi.com The ability of the urea moiety to form strong and specific hydrogen bonds with protein targets makes it an ideal anchor for designing compound libraries aimed at exploring the function of novel proteins. researchgate.netmdpi.com

Target identification often involves screening a diverse library of compounds against a potential biological target to identify "hits"—molecules that bind to and modulate the target's activity. Urea derivatives are frequently included in these libraries due to their proven track record in forming key interactions with a wide range of protein classes. nih.gov The general structure of urea-based compounds allows for straightforward chemical modification, enabling the synthesis of large and diverse libraries for screening purposes.

Once a hit is identified, the urea scaffold serves as a foundational structure for optimization. Medicinal chemists can systematically modify the substituents on the urea nitrogen atoms to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This process of structure-activity relationship (SAR) is a critical part of target validation, as it helps to confirm that the observed biological effect is due to the interaction of the compound with the intended target.

A notable example of the successful application of the urea scaffold in drug discovery is the development of kinase inhibitors. In many of these drugs, the urea group forms essential hydrogen bonds within the ATP-binding site of the kinase, anchoring the molecule and allowing other parts of the compound to confer specificity. nih.gov This principle of using a common, effective binding motif like the urea scaffold can be applied to the design of inhibitors for other enzyme classes and receptor families. For instance, diaryl urea compounds have been investigated as antagonists for chemokine receptors like CXCR2. nih.gov

Furthermore, urea-based compounds have been designed and synthesized to target specific enzymes, such as the Escherichia coli methylthioadenosine nucleosidase (MTN), highlighting their utility in the development of novel antibacterial agents. boisestate.edu The design of these compounds is often based on the structure of known inhibitors, using the urea scaffold to mimic key interactions and improve binding affinity. boisestate.edu

Future Research Directions and Unresolved Challenges in 1 Cyclopentyl 3 Methylurea Research

Advancements in Asymmetric Synthesis of Chiral 1-Cyclopentyl-3-methylurea Derivatives

The synthesis of single-enantiomer chiral drugs is a major theme in modern pharmacology, as different enantiomers can have vastly different biological activities. A significant future challenge for this compound research lies in the development of asymmetric synthetic routes to produce chiral derivatives. While methods for the stereoselective synthesis of some urea-containing compounds exist, applying these to generate specific enantiomers of substituted this compound analogues remains a largely unexplored area.

Future investigations will likely focus on several key strategies:

Chiral Catalysts: Employing chiral catalysts, such as bifunctional urea-containing quaternary ammonium (B1175870) salts or metal-based complexes, could facilitate the enantioselective addition of amines to isocyanates or related precursors.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the cyclopentyl or methylamine (B109427) starting material could direct the stereochemical outcome of the urea (B33335) formation reaction.

Enzymatic Resolution: Biocatalytic methods, using enzymes like lipases or hydrolases, could be developed to selectively resolve racemic mixtures of chiral this compound derivatives, providing access to enantiomerically pure compounds.

The primary challenge is to develop methods that are not only highly stereoselective but also efficient and scalable, avoiding the need for complex purification steps to separate isomers.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Urea Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. For this compound, these computational tools offer a powerful approach to overcoming current research limitations. By analyzing vast datasets of known urea derivatives, ML algorithms can build predictive models to accelerate research and development.

Key areas for integration include:

Predictive Bioactivity Modeling: ML models can be trained to predict the potential biological activities, toxicity, and pharmacokinetic properties of novel this compound derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex analogues of this compound, potentially identifying more sustainable or cost-effective pathways. ureaknowhow.comscispace.com

Reaction Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity, a task that is traditionally labor-intensive. rsc.org

The main challenge is the need for large, high-quality datasets. As specific data for this compound is scarce, initial models will need to be built on data from a broader class of urea compounds, which may limit the initial accuracy of predictions.

| Machine Learning Model | Application in Urea Chemistry Research | Potential Impact on this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Prioritize synthesis of derivatives with high predicted potency. |

| Generative Adversarial Networks (GANs) | Designs novel molecular structures with desired properties. | Generate new this compound analogues for specific targets. |

| Recurrent Neural Networks (RNNs) | Predicts outcomes of chemical reactions. | Optimize synthetic routes and predict reaction yields. |

| Support Vector Machines (SVMs) | Classifies compounds as active or inactive against a target. | Screen virtual libraries of derivatives for potential hits. |

This table illustrates potential applications of various machine learning models in the future research of this compound.

Exploration of Novel Biological Targets and Therapeutic Areas for Urea Scaffolds

The urea moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of diseases. nih.govnih.gov A major avenue for future research is the systematic screening of this compound and its derivatives against diverse biological targets to uncover new therapeutic potential. The urea functional group is adept at forming hydrogen bonds with protein targets, making it a versatile scaffold for inhibitor design. nih.gov

Potential therapeutic areas and targets for exploration include:

Oncology: Many anticancer drugs are diaryl ureas that function as kinase inhibitors (e.g., Sorafenib). frontiersin.org Future work should investigate whether this compound derivatives can inhibit protein kinases, such as VEGFR-2 or B-RAF, or other targets relevant to cancer, like histone deacetylases (HDACs). nih.govnih.gov

Infectious Diseases: The urea scaffold is present in antiviral, antibacterial, and antifungal agents. nih.gov Screening against targets in pathogens, such as viral proteases or bacterial enzymes like urease, could yield new anti-infective leads. nih.gov

Inflammatory Diseases: Urea-based compounds have been developed as inhibitors of enzymes involved in inflammation, such as soluble epoxide hydrolase (sEH) and Rho kinase (ROCK). nih.govnih.gov

Neurodegenerative Diseases: The role of various enzymes and receptors in neurodegeneration presents an opportunity to test urea derivatives for potential activity in this complex area.

The primary challenge is the lack of a known biological profile for this compound, requiring broad, unbiased screening campaigns to identify initial hits.

Addressing Research Gaps in Complex Structure-Function Relationships

A fundamental challenge in the study of this compound is the absence of a clear understanding of its structure-function relationships. It is currently unknown how the specific combination of the cyclopentyl group, the methyl group, and the urea linker contributes to any potential biological or chemical function. Addressing this gap requires a systematic and methodical approach to synthesize and test a library of analogues.

Future research should focus on:

Systematic Structural Modification: Creating a matrix of compounds where the cyclopentyl and methyl groups are systematically altered. For example, replacing the cyclopentyl ring with other cycloalkyl or aromatic groups, and varying the alkyl substituent on the other nitrogen atom.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a biological activity is identified, QSAR modeling can be used to build a mathematical relationship between the structural features (descriptors) of the molecules and their activity. scispace.comnih.gov This can reveal which properties (e.g., size, lipophilicity, electronic effects) are critical for function. scispace.com

Conformational Analysis: Studying how substitutions on the urea nitrogens affect the molecule's preferred three-dimensional shape (conformation), as this can be crucial for binding to a biological target. nih.gov

A significant hurdle will be the initial identification of a measurable activity (biological or otherwise) to anchor these structure-function studies. Without this starting point, SAR exploration remains purely speculative.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Molecular Connectivity Index | Describes the size and branching of the molecule. |

| Electronic | Dipole Moment | Relates to the polarity and solubility of the compound. |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability. |

This table provides examples of descriptors that would be critical in future QSAR studies to unravel the structure-function relationship of this compound derivatives.

Strategies for Enhancing Selectivity and Potency of Urea Analogues in Research Models

Once a bioactive derivative of this compound is identified, a key challenge will be to optimize its properties to achieve high potency against the desired target and high selectivity over other related targets. Low selectivity can lead to off-target effects and potential toxicity.

Future optimization strategies will involve:

Target-Guided Design: Using the three-dimensional structure of the biological target (if available through X-ray crystallography or homology modeling) to design modifications that enhance binding interactions. This could involve adding functional groups to the cyclopentyl ring or replacing the methyl group to form additional hydrogen bonds or hydrophobic interactions within the target's binding pocket. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups (bioisosteres) that retain the desired activity but may improve other properties like selectivity, solubility, or metabolic stability.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can significantly impact both potency and selectivity. For instance, introducing polar groups can increase solubility while carefully positioned hydrophobic groups can enhance binding affinity. nih.gov

The challenge lies in the iterative and often unpredictable nature of molecular optimization. Enhancing potency for one target may inadvertently increase activity against another, requiring a careful balancing act to achieve the desired selectivity profile.

Development of Sustainable and Eco-Friendly Synthetic Approaches for Urea Derivatives

Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates and rely on volatile organic solvents. nih.gov A critical future direction for the research and potential production of this compound is the development of sustainable and eco-friendly synthetic methods that align with the principles of green chemistry.

Promising research avenues include:

CO2 as a C1 Feedstock: Utilizing carbon dioxide, a greenhouse gas, as a direct and sustainable building block for the urea carbonyl group is a highly attractive goal. organic-chemistry.org

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that can proceed under mild conditions without the need for catalysts or organic solvents would significantly reduce the environmental impact. rsc.org

On-Water Synthesis: Performing reactions in water, a benign solvent, can offer advantages in terms of safety, cost, and ease of product isolation. organic-chemistry.org

Electrochemical Synthesis: Using electricity to drive the reaction between nitrogen sources (like N2) and CO2 under ambient conditions represents a cutting-edge approach to "green urea" synthesis. srmap.edu.in

The primary challenge is achieving high yields and purity with these greener methods, as traditional routes are often well-established and highly efficient. Overcoming kinetic barriers and developing effective catalysts for CO2 activation are key unresolved problems in this area. nih.gov

Q & A

Q. What are the optimal synthetic methods for producing 1-Cyclopentyl-3-methylurea with high purity?

- Methodological Answer : The synthesis typically involves a multi-step reaction starting with cyclopentylamine and methyl isocyanate under anhydrous conditions. Key parameters include:

- Temperature : Maintain 0–5°C during urea bond formation to minimize side reactions.

- Solvent : Use dichloromethane or tetrahydrofuran (THF) for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity.

Structural confirmation via H NMR (e.g., cyclopentyl CH signals at δ 1.5–1.8 ppm) and mass spectrometry (expected [M+H] ion) is critical .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : Compare H and C NMR data with literature or computational predictions (e.g., cyclopentyl ring protons and urea carbonyl at ~160 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion and fragmentation patterns using high-resolution MS (HRMS).

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values.

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm is recommended .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC for purity profiling; TLC for reaction monitoring.

- Spectroscopy : FT-IR to confirm urea C=O stretch (~1640–1680 cm); UV-Vis for solubility studies.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point range and thermal stability.

Cross-validation with orthogonal methods (e.g., NMR + MS) minimizes analytical bias .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound?

- Methodological Answer : Adopt a tiered approach:

- In Vitro Screening : Use enzyme inhibition assays (e.g., acetylcholinesterase) with positive/negative controls. Optimize compound concentrations (e.g., 1–100 µM) and incubation times.

- Cellular Models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays; include vehicle controls (DMSO ≤0.1%).

- Mechanistic Studies : Employ fluorescence-based probes or radioligand binding assays to identify molecular targets.

Document all variables (pH, temperature, solvent) to ensure reproducibility .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Address discrepancies through:

- Systematic Review : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to contextualize studies .

- Meta-Analysis : Pool data from independent assays using fixed/random-effects models; assess heterogeneity via I statistics.

- Variable Harmonization : Re-evaluate experimental conditions (e.g., buffer composition, cell passage number) that may influence outcomes.

Cross-laboratory validation and blinded data analysis reduce bias .

Q. How can the stability of this compound be systematically evaluated under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.

- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis to cyclopentylamine).

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius plots.

Store lyophilized samples at −20°C in amber vials for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.